Albuvirtide

Beschreibung

Eigenschaften

CAS-Nummer |

2395796-76-4 |

|---|---|

Molekularformel |

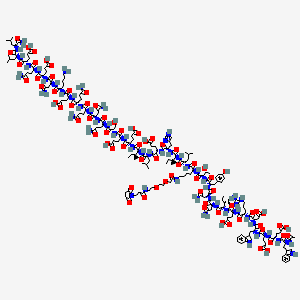

C204H306N54O72 |

Molekulargewicht |

4667 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-6-[[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C204H306N54O72/c1-17-100(12)166(200(325)240-128(51-66-163(289)290)180(305)232-127(50-65-162(287)288)185(310)253-143(93-259)199(324)238-120(43-56-147(209)266)181(306)248-139(86-149(211)268)191(316)234-119(42-55-146(208)265)176(301)227-117(40-53-144(206)263)174(299)229-121(44-59-156(275)276)177(302)225-114(33-24-26-69-205)172(297)247-138(85-148(210)267)192(317)237-123(46-61-158(279)280)178(303)228-118(41-54-145(207)264)175(300)230-124(47-62-159(281)282)182(307)242-131(78-97(6)7)187(312)241-130(170(214)295)77-96(4)5)255-197(322)133(80-99(10)11)244-183(308)126(49-64-161(285)286)236-190(315)137(84-108-92-217-95-223-108)251-201(326)168(102(14)19-3)256-196(321)132(79-98(8)9)243-173(298)115(34-25-27-70-218-153(272)94-330-76-75-329-74-72-219-152(271)68-73-258-154(273)57-58-155(258)274)239-203(328)169(103(15)260)257-198(323)134(81-105-36-38-109(262)39-37-105)245-193(318)140(87-150(212)269)249-194(319)141(88-151(213)270)252-202(327)167(101(13)18-2)254-186(311)129(52-67-164(291)292)233-171(296)116(35-28-71-220-204(215)216)226-195(320)142(89-165(293)294)250-189(314)136(83-107-91-222-113-32-23-21-30-111(107)113)246-184(309)125(48-63-160(283)284)231-179(304)122(45-60-157(277)278)235-188(313)135(224-104(16)261)82-106-90-221-112-31-22-20-29-110(106)112/h20-23,29-32,36-39,57-58,90-92,95-103,114-143,166-169,221-222,259-260,262H,17-19,24-28,33-35,40-56,59-89,93-94,205H2,1-16H3,(H2,206,263)(H2,207,264)(H2,208,265)(H2,209,266)(H2,210,267)(H2,211,268)(H2,212,269)(H2,213,270)(H2,214,295)(H,217,223)(H,218,272)(H,219,271)(H,224,261)(H,225,302)(H,226,320)(H,227,301)(H,228,303)(H,229,299)(H,230,300)(H,231,304)(H,232,305)(H,233,296)(H,234,316)(H,235,313)(H,236,315)(H,237,317)(H,238,324)(H,239,328)(H,240,325)(H,241,312)(H,242,307)(H,243,298)(H,244,308)(H,245,318)(H,246,309)(H,247,297)(H,248,306)(H,249,319)(H,250,314)(H,251,326)(H,252,327)(H,253,310)(H,254,311)(H,255,322)(H,256,321)(H,257,323)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H,291,292)(H,293,294)(H4,215,216,220)/t100-,101-,102-,103+,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,166-,167-,168-,169-/m0/s1 |

InChI-Schlüssel |

DJIGFNCGXOAXOW-WTPNCWHFSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCNC(=O)COCCOCCNC(=O)CCN2C(=O)C=CC2=O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)C |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)COCCOCCNC(=O)CCN2C(=O)C=CC2=O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Albuvirtide: A Technical Guide

Albuvirtide is a novel, long-acting synthetic peptide that functions as a human immunodeficiency virus type 1 (HIV-1) fusion inhibitor. Approved in China for the treatment of HIV-1 infection, it represents a significant advancement in antiretroviral therapy, particularly for treatment-experienced patients. This guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular processes.

Core Mechanism: Inhibition of HIV-1 gp41-Mediated Membrane Fusion

This compound's primary therapeutic effect is the prevention of HIV-1 entry into host cells, specifically CD4+ T lymphocytes.[1] This is achieved by targeting the viral envelope glycoprotein (B1211001) gp41, a critical component of the machinery responsible for fusing the viral and cellular membranes.[1][2]

The HIV-1 entry process is initiated when the gp120 subunit of the viral envelope protein binds to the CD4 receptor on the host cell surface.[1] This binding triggers a conformational change in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4).[1] Coreceptor binding induces a further, more dramatic conformational change in the associated gp41 transmembrane protein. This change involves the exposure of two key domains within the gp41 ectodomain: the N-terminal heptad repeat (NHR or HR1) and the C-terminal heptad repeat (CHR or HR2).

In a critical step for membrane fusion, the HR1 and HR2 domains of three gp41 molecules interact to form a highly stable, thermostable six-helix bundle (6-HB) structure.[2][3] This formation brings the viral and cellular membranes into close proximity, facilitating their merger and allowing the viral capsid to enter the host cell's cytoplasm.[1][2]

This compound is a 3-maleimimidopropionic acid (MPA)-modified peptide derived from the CHR sequence of gp41.[3] It acts in a dominant-negative fashion by competitively binding to the HR1 domain of gp41 in its transient, pre-fusion intermediate state.[2][4][5] This binding action physically obstructs the interaction between the viral HR1 and HR2 domains, thereby preventing the formation of the essential 6-HB.[1][2][3][4][6] Without the formation of this bundle, membrane fusion is aborted, and viral entry is effectively blocked.

Molecular Structure and Pharmacokinetic Profile

A key innovation in this compound's design is its modification for an extended half-life. The peptide incorporates a 3-maleimimidopropionic acid (MPA) group, which allows it to form an irreversible covalent bond with the free thiol group of serum albumin.[2][3][7] This conjugation dramatically prolongs its in vivo half-life to approximately 10-12 days, enabling a convenient once-weekly dosing schedule via intravenous injection.[3][6][8][9] This is a major advantage over the first-generation fusion inhibitor, Enfuvirtide (T20), which has a half-life of only a few hours and requires twice-daily injections.[2]

| Parameter | Value | Reference |

| Drug Class | HIV-1 Fusion Inhibitor | [3] |

| Molecular Weight | 4666.93 g/mol | [9] |

| Administration | Intravenous Infusion | [9] |

| Plasma Half-life (T½) | 10 - 13 days | [3][9] |

| Plasma Protein Binding | >96% (conjugated to albumin) | [7][9] |

| Metabolism | Catabolism to constituent amino acids | [9] |

| CYP Enzyme Interaction | No significant inhibition of major CYP enzymes | [3][9] |

Biophysical Properties and In Vitro Efficacy

Biophysical studies have demonstrated that this compound efficiently mimics the natural CHR peptide (C34) in its interaction with the HR1 target domain (N36). Circular dichroism (CD) spectroscopy shows that when mixed with the N36 peptide, this compound forms a stable α-helical structure, a prerequisite for potent inhibitory activity.[2] The thermal stability of this complex, which reflects binding affinity, is slightly higher than that of the native C34/N36 complex.[2] In contrast, Enfuvirtide (T20) does not form a typical α-helical complex with N36 under similar conditions.[2]

| Peptide Complex | Thermal Stability (Tm) | IC50 (6-HB Inhibition) | IC50 (Cell-Cell Fusion) |

| This compound (ABT)/N36 | 56°C | 0.82 µM | 1.27 nM |

| C34/N36 | 54°C | 3.25 µM | 3.86 nM |

| Enfuvirtide (T20)/N36 | Undetectable | >20 µM | 56.22 nM |

| Data sourced from Chong H, et al. PLoS ONE. 2012.[2] |

This compound has demonstrated potent and broad inhibitory activity against a wide range of HIV-1 subtypes, including those prevalent globally and variants resistant to other antiretrovirals.[2][4]

| HIV-1 Subtype | Mean IC50 (this compound) | Mean IC50 (Enfuvirtide) |

| Subtype A | 6.3 nM | 14.47 nM |

| Subtype B | 27.41 nM | 214.04 nM |

| Subtype C | 2.92 nM | 55.18 nM |

| Data sourced from Chong H, et al. PLoS ONE. 2012.[2] |

Experimental Protocols

The mechanism of action of this compound has been elucidated through several key in vitro experiments.

Six-Helix Bundle (6-HB) Formation Inhibition Assay

This assay quantitatively measures the ability of an inhibitor to prevent the formation of the 6-HB structure.

Methodology (ELISA-based):

-

Coating: 96-well plates are coated with a streptavidin solution.

-

Peptide Binding: A biotinylated N36 peptide (representing HR1) is added to the wells and incubated to allow binding to the streptavidin.

-

Inhibition: The inhibitor (e.g., this compound) at various concentrations is mixed with a C34 peptide (representing HR2) and added to the wells. The plate is incubated to allow for potential 6-HB formation between N36 and C34.

-

Detection: A monoclonal antibody specific to the 6-HB conformation (e.g., NC-1) is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Quantification: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped. The optical density is read at 450 nm. A decrease in signal indicates inhibition of 6-HB formation.

-

Analysis: IC50 values are calculated from the dose-response curve.

HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay measures the inhibition of membrane fusion between two cell populations.

Methodology:

-

Effector Cells: A cell line (e.g., H9) is infected with a vaccinia virus expressing T7 RNA polymerase (vTF7-3). These cells are then transfected with a plasmid expressing the HIV-1 envelope glycoprotein (e.g., from the HXB2 strain). These are the "effector" cells.

-

Target Cells: Another cell line (e.g., HL2/3) that expresses CD4, CXCR4, and CCR5 and contains a T7 promoter-driven luciferase reporter gene is used as the "target" cells.

-

Co-culture: Effector and target cells are mixed in a 1:1 ratio in the presence of varying concentrations of the inhibitor (this compound).

-

Incubation: The cell mixture is incubated for several hours to allow for cell-cell fusion. If fusion occurs, the T7 polymerase from the effector cell enters the target cell and drives the expression of luciferase.

-

Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.

-

Analysis: The reduction in luciferase signal corresponds to the inhibition of fusion. IC50 values are determined from the dose-response curve.

Resistance Profile

A significant advantage of this compound is its high genetic barrier to resistance. In the pivotal Phase 3 TALENT study, which evaluated this compound in treatment-experienced patients, no gp41 resistance-associated mutations were detected in participants who experienced virological failure after 48 weeks of treatment.[3][10] This suggests that resistance to this compound develops much less readily compared to Enfuvirtide, where resistance mutations in the HR1 domain of gp41 are common.[11] Furthermore, this compound has shown potent activity against HIV-1 variants with mutations that confer resistance to Enfuvirtide, indicating a lack of cross-resistance.[2][5]

Conclusion

This compound employs a precise and potent mechanism of action, functioning as a HIV-1 fusion inhibitor. By mimicking a key viral protein domain, it competitively binds to the gp41 envelope protein and allosterically prevents the conformational changes required for membrane fusion and viral entry. Its unique chemical modification for albumin binding grants it a long pharmacokinetic half-life, simplifying the treatment regimen. Supported by a high barrier to resistance and broad activity against diverse HIV-1 strains, this compound's mechanism of action makes it a valuable and durable component of antiretroviral therapy for individuals with multi-drug resistant HIV-1.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Biophysical Property and Broad Anti-HIV Activity of this compound, a 3-Maleimimidopropionic Acid-Modified Peptide Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]

- 4. researchgate.net [researchgate.net]

- 5. Salvage therapy with an this compound-based antiretroviral regimen for multi-drug resistant HIV and drug-resistant HBV with renal impairment: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic efficacy of this compound-based antiretroviral therapy in people living with HIV who have low-level viremia and non-AIDS-defining malignancies: two case reports - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]

- 8. Frontier Biotech's Long-acting HIV-1 Fusion Inhibitor this compound Meets 48-Week Primary Objective: Interim Results of a Phase 3 Trial [prnewswire.com]

- 9. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 10. mednexus.org [mednexus.org]

- 11. Enfuvirtide Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]

Albuvirtide: A Technical Overview of a Long-Acting HIV Fusion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Albuvirtide is a first-in-class long-acting injectable HIV-1 fusion inhibitor developed by Frontier Biotechnologies. Approved in China, it represents a significant advancement in the management of treatment-experienced HIV-1 patients. Its unique mechanism of action, targeting the gp41 protein of the viral envelope, and its extended plasma half-life, achieved through conjugation with human serum albumin, address key challenges in antiretroviral therapy, including treatment adherence and drug resistance. This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and clinical evaluation of this compound.

Discovery and Development

This compound is a synthetic peptide derived from the C-terminal heptad repeat (CHR) sequence of the HIV-1 gp41 transmembrane protein.[1] It is chemically modified with a 3-maleimimidopropionic acid (MPA) group, which allows for irreversible conjugation to serum albumin in vivo.[1] This innovative drug delivery strategy significantly extends the plasma half-life of the peptide, allowing for once-weekly intravenous administration.[1][2] The development of this compound was driven by the need for novel antiretroviral agents with a high genetic barrier to resistance and a more convenient dosing schedule compared to the first-generation fusion inhibitor, enfuvirtide.[3]

The preclinical development of this compound involved in vitro and in vivo studies that demonstrated its potent and broad-spectrum anti-HIV activity against various viral isolates, including those resistant to other classes of antiretroviral drugs.[2][4] These promising preclinical results led to its advancement into clinical trials.

Mechanism of Action

This compound is a viral fusion inhibitor that targets the HIV-1 envelope glycoprotein (B1211001) 41 (gp41), a critical component of the viral entry machinery.[5][6] The process of HIV-1 entry into a host CD4+ T cell is a multi-step process:

-

Binding: The viral surface glycoprotein gp120 binds to the CD4 receptor on the host cell.

-

Co-receptor Binding: This initial binding triggers conformational changes in gp120, allowing it to bind to a co-receptor, either CCR5 or CXCR4.

-

gp41 Activation: Co-receptor binding exposes the gp41 protein, which undergoes a series of conformational changes. The N-terminal heptad repeat (HR1) and C-terminal heptad repeat (HR2) domains of gp41 interact to form a six-helix bundle (6-HB).[1]

-

Membrane Fusion: The formation of the 6-HB brings the viral and cellular membranes into close proximity, leading to their fusion and the release of the viral capsid into the host cell cytoplasm.[5]

This compound mimics the HR2 domain of gp41 and competitively binds to the HR1 domain.[7] This action prevents the formation of the 6-HB, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry.[1]

Figure 1. Mechanism of action of this compound in inhibiting HIV-1 entry.

Quantitative Data

In Vitro Antiviral Activity

This compound has demonstrated potent in vitro activity against a broad range of HIV-1 subtypes and recombinant strains.

| HIV-1 Subtype/Strain | IC50 (nM) |

| Subtype A | 0.5 - 4.8[8] |

| Subtype B | 0.5 - 4.8[8] |

| Subtype C | 0.5 - 4.8[8] |

| Subtype G | 0.5 - 4.8[8] |

| EA Recombinants | 0.5 - 4.8[8] |

| CRF07-BC (China) | 5.2[9] |

| CRF01-AE (China) | 6.9[9] |

| B' (China) | 9.5[9] |

| T20-Resistant Strains | Sensitive[9] |

Table 1: In Vitro Antiviral Activity of this compound

Pharmacokinetic Properties

The conjugation of this compound to serum albumin results in a significantly prolonged pharmacokinetic profile.

| Parameter | Single Dose (320 mg) | Multiple Doses (320 mg, once weekly) |

| Cmax | 61.9 ± 5.6 mg/L[9] | 57.0 ± 7.9 mg/L[9] |

| AUC0-∞ | 3012.6 ± 373.0 mg•h/L[9] | 4946.3 ± 407.1 mg•h/L[9] |

| Ctrough | Not Applicable | 6.9 mg/L[9] |

| Half-life (T½) | 10 - 13 days[8] | 10 - 13 days[8] |

Table 2: Pharmacokinetic Parameters of this compound

Clinical Efficacy (TALENT Study - 48 Weeks)

The Phase 3 TALENT study evaluated the efficacy and safety of this compound in treatment-experienced HIV-1 patients.[2][6]

| Endpoint | This compound + LPV/r | 2 NRTIs + LPV/r |

| Virological Suppression (HIV-1 RNA <50 copies/mL) | 80.4%[2] | 66.0%[2] |

| Mean CD4+ Cell Count Increase from Baseline (cells/µL) | Data not specified | Data not specified |

| Virological Failure (HIV-1 RNA ≥400 copies/mL) | 6%[8] | 8%[8] |

Table 3: Key Efficacy Outcomes from the TALENT Study (48 Weeks)

Experimental Protocols

In Vitro Antiviral Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against various HIV-1 strains.

Methodology: A cell-based assay using human peripheral blood mononuclear cells (PBMCs) is a standard method.

-

Cell Preparation: PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. The cells are stimulated with phytohemagglutinin (PHA) and cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and interleukin-2 (B1167480) (IL-2).

-

Virus Stocks: Laboratory-adapted and clinical isolate strains of HIV-1 are propagated in PBMCs, and the virus titer (TCID50) is determined.

-

Antiviral Assay:

-

Stimulated PBMCs are seeded in 96-well plates.

-

Serial dilutions of this compound are added to the wells.

-

A standardized amount of HIV-1 is added to each well.

-

The plates are incubated at 37°C in a 5% CO2 incubator for 7 days.

-

-

Endpoint Measurement: Viral replication is quantified by measuring the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 value is calculated as the concentration of this compound that inhibits p24 antigen production by 50% compared to the virus control wells without the drug.

Figure 2. Workflow for in vitro antiviral activity assay.

Phase 3 TALENT Clinical Trial Protocol

Objective: To evaluate the efficacy and safety of this compound combined with lopinavir/ritonavir (LPV/r) compared to a standard-of-care regimen in treatment-experienced HIV-1-infected adults.[10]

Study Design: A 48-week, multicenter, open-label, randomized, controlled, non-inferiority trial.[2][10]

Inclusion Criteria:

-

Adults with HIV-1 infection.

-

Documented virologic failure on first-line antiretroviral therapy (ART).

-

Plasma HIV-1 RNA levels ≥ 1000 copies/mL at screening.[10]

Treatment Arms:

-

This compound Group: this compound (320 mg intravenously once weekly after a loading dose) + LPV/r (400 mg/100 mg orally twice daily).[2]

-

Control Group: Two nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) + LPV/r (400 mg/100 mg orally twice daily).[2]

Primary Endpoint: The proportion of patients with plasma HIV-1 RNA levels below 50 copies/mL at 48 weeks.[11]

Secondary Endpoints:

-

Proportion of patients with HIV-1 RNA <400 copies/mL at 48 weeks.

-

Change from baseline in viral load and CD4+ cell count at 48 weeks.

-

Safety and tolerability.

Statistical Analysis: The primary efficacy analysis was a non-inferiority comparison with a pre-specified margin of 12%.[2]

Figure 3. Logical flow of the TALENT Phase 3 clinical trial.

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of this compound in HIV-1 infected patients.

Methodology: A population pharmacokinetic modeling approach is often employed for drugs with long half-lives.

-

Sample Collection: Blood samples are collected at pre-defined time points after this compound administration.

-

Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: The concentration of this compound in plasma is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Protein precipitation or solid-phase extraction is used to extract this compound from the plasma matrix.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable analytical column to separate this compound from other plasma components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is ionized, and specific precursor-product ion transitions are monitored for quantification.

-

-

Pharmacokinetic Modeling: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to calculate parameters such as Cmax, AUC, and half-life.

Drug Resistance

This compound has shown a high genetic barrier to resistance.[8] In the TALENT study, no resistance mutations in the gp41 gene were detected in patients who experienced virological failure in the this compound arm.[8] In vitro studies have shown that while resistance can be selected for, it often involves multiple mutations in gp41.[9] Importantly, this compound retains activity against HIV-1 strains with resistance mutations to the first-generation fusion inhibitor, enfuvirtide.[9]

Safety and Tolerability

Clinical trials have demonstrated that this compound is generally safe and well-tolerated.[2][8] The most common adverse events reported in the TALENT study were diarrhea, upper respiratory tract infections, and increases in triglyceride levels.[2] Notably, there were no injection-site reactions reported, a common side effect of enfuvirtide.[2]

Conclusion

This compound is a novel and effective long-acting HIV-1 fusion inhibitor with a favorable safety profile. Its unique mechanism of action, potent antiviral activity against a broad range of HIV-1 strains, and convenient once-weekly dosing schedule make it a valuable addition to the antiretroviral armamentarium, particularly for treatment-experienced patients. The innovative approach of conjugating a peptide therapeutic to albumin to extend its half-life represents a significant advancement in drug delivery and development. Further research and clinical experience will continue to define the role of this compound in the long-term management of HIV-1 infection.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. mednexus.org [mednexus.org]

- 3. Evaluation of pharmacokinetic interactions between long-acting HIV-1 fusion inhibitor this compound and lopinavir/ritonavir, in HIV-infected subjects, combined with clinical study and simulation results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. This compound Patient Drug Record | NIH [clinicalinfo.hiv.gov]

- 6. Frontier Biotech's Long-acting HIV-1 Fusion Inhibitor this compound Meets 48-Week Primary Objective: Interim Results of a Phase 3 Trial [prnewswire.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]

- 9. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Efficacy and safety of the long-acting fusion inhibitor this compound in antiretroviral-experienced adults with human immunodeficiency virus-1: interim analysis of the randomized, controlled, phase 3, non-inferiority TALENT study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Albuvirtide

For Researchers, Scientists, and Drug Development Professionals

Albuvirtide is a long-acting HIV-1 fusion inhibitor, representing a significant advancement in antiretroviral therapy. This document provides a comprehensive overview of its chemical structure, synthesis, and mechanism of action, tailored for a technical audience.

Chemical Structure

This compound is a synthetic lipopeptide that is derived from the C-terminal heptad repeat (CHR) sequence of the HIV-1 glycoprotein (B1211001) 41 (gp41).[1] Its structure is specifically engineered to include a 3-maleimimidopropionic acid (MPA) group, which allows for covalent conjugation to serum albumin in vivo.[1][2] This conjugation significantly extends the drug's plasma half-life, enabling once-weekly administration.[1][3]

The peptide backbone of this compound is a 38-amino acid sequence. The full systematic name for the unmodified peptide portion is N-acetyl-L-tryptophyl-L-α-glutamyl-L-α-glutamyl-L-tryptophyl-L-α-aspartyl-L-arginyl-L-α-glutamyl-L-isoleucyl-L-asparaginyl-L-asparaginyl-L-tyrosyl-L-threonyl-L-lysyl-L-leucyl-L-isoleucyl-L-histidyl-L-α-glutamyl-L-leucyl-L-isoleucyl-L-α-glutamyl-L-α-glutamyl-L-seryl-L-glutaminyl-L-asparaginyl-L-glutaminyl-L-glutaminyl-L-α-glutamyl-L-lysyl-L-asparaginyl-L-α-glutamyl-L-glutaminyl-L-α-glutamyl-L-leucyl-L-leucinamide.[4] The MPA linker is attached to the side chain of a lysine (B10760008) residue.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀₄H₃₀₆N₅₄O₇₂ | [4][5][6] |

| Molecular Weight | 4666.94 g/mol | [4][6] |

| CAS Registry Number | 1417179-66-8 | [1] |

Synthesis of this compound

The synthesis of this compound is accomplished entirely on a solid phase, a common and efficient method for peptide production.[7] The general workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

The following protocol is a generalized representation based on standard solid-phase peptide synthesis methodologies.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Bases (e.g., DIEA, NMM)

-

Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents (e.g., DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

3-maleimimidopropionic acid (MPA)

-

Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC)

-

Analytical instruments: Mass spectrometer, HPLC

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF.

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

-

MPA Linker Attachment:

-

For the specific lysine residue where the linker is to be attached, use an orthogonal protecting group on the side chain (e.g., Aloc).

-

After completing the peptide chain, selectively deprotect the lysine side chain.

-

Couple the 3-maleimimidopropionic acid (MPA) to the deprotected lysine side chain.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all remaining side-chain protecting groups.

-

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using preparative RP-HPLC.

-

-

Analysis and Characterization:

-

Confirm the purity of the final product (>95%) by analytical HPLC.

-

Verify the molecular weight of the synthesized this compound using mass spectrometry.

-

Figure 1. Workflow for the solid-phase synthesis of this compound.

Mechanism of Action and Antiviral Activity

This compound is a fusion inhibitor that targets the HIV-1 gp41 protein, a critical component of the viral entry machinery.[8][9] It mimics a segment of the gp41 C-terminal heptad repeat (CHR) and binds to the N-terminal heptad repeat (NHR) of gp41.[8] This binding event prevents the conformational changes necessary for the formation of the six-helix bundle (6-HB), a structure essential for the fusion of the viral and host cell membranes.[1][2] By blocking this fusion step, this compound effectively prevents the entry of the virus into CD4+ T cells.[8]

References

- 1. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]

- 2. Biophysical Property and Broad Anti-HIV Activity of this compound, a 3-Maleimimidopropionic Acid-Modified Peptide Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-acting fusion inhibitor this compound looks promising in early studies | aidsmap [aidsmap.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. This compound | C204H306N54O72 | CID 134694278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. What is this compound used for? [synapse.patsnap.com]

Albuvirtide: A Second-Generation HIV Fusion Inhibitor for Long-Acting Antiretroviral Therapy

An In-Depth Technical Guide

Abstract

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the development of novel antiretroviral agents with improved efficacy, safety, and dosing convenience. Fusion inhibitors represent a critical class of antiretrovirals that block the entry of the virus into host cells, a key step in the viral lifecycle. Albuvirtide (ABT) is a second-generation HIV-1 fusion inhibitor, developed as a long-acting therapeutic. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, chemical properties, clinical efficacy, and pharmacokinetic profile. It includes detailed experimental protocols for the evaluation of its antiviral activity and resistance profile, and presents key data in structured formats for researchers, scientists, and drug development professionals.

Introduction to HIV-1 Fusion and Inhibition

The entry of HIV-1 into a host cell is a complex, multi-step process mediated by the viral envelope glycoprotein (B1211001) (Env) complex, a trimer composed of gp120 and gp41 subunits.[1][2] The process begins with the binding of the gp120 subunit to the CD4 receptor on the surface of a target immune cell, such as a T-helper cell.[3][4] This initial binding triggers conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[3][4]

The interaction with the coreceptor induces a dramatic refolding of the gp41 subunit. The N-terminal heptad repeat (NHR or HR1) and C-terminal heptad repeat (CHR or HR2) regions of gp41 associate to form a highly stable six-helix bundle (6-HB) structure.[5][6][7] This structural transition pulls the viral and cellular membranes into close proximity, facilitating their fusion and the subsequent release of the viral capsid into the host cell's cytoplasm.[4][8]

Fusion inhibitors are designed to interrupt this cascade. The first-generation fusion inhibitor, Enfuvirtide (T-20), is a synthetic peptide that mimics the CHR region of gp41.[9][10] By competitively binding to the NHR region, it prevents the formation of the 6-HB, thereby blocking membrane fusion.[11] However, its short half-life necessitates twice-daily injections, posing a significant burden on patients.[12] this compound was developed to overcome this limitation, offering a long-acting alternative.[12]

This compound: Mechanism of Action

This compound is a synthetic 36-amino acid peptide derived from the C-terminal heptad repeat sequence of HIV-1 gp41.[5][6] Its core mechanism is analogous to that of Enfuvirtide: it competitively binds to the N-terminal heptad repeat (HR1) region of gp41 during the fusion intermediate state.[12] This binding action physically obstructs the interaction between the viral HR1 and HR2 domains, effectively preventing the formation of the fusogenic six-helix bundle.[5][6] Without the formation of this critical structure, the viral and host cell membranes cannot merge, and viral entry is aborted.[13]

The key innovation of this compound lies in its modification with a single 3-maleimimidopropionic acid (MPA) group.[5][6] This modification allows this compound to irreversibly conjugate with the free thiol group on serum albumin in vivo.[5][6] This covalent binding to the large, long-lasting albumin protein dramatically extends the peptide's circulatory half-life, transforming it into a long-acting therapeutic agent suitable for once-weekly administration.[5][6][14]

Physicochemical Properties and Antiviral Spectrum

This compound is a chemically synthesized peptide.[15] Its modification allows it to form a stable α-helical conformation when interacting with its target sequence on gp41.[15]

-

Chemical Name: Acetyl-Trp-Glu-Glu-Trp-Asp-Arg-Glu-Ile-Asn-Asn-Tyr-Thr-(N-{2-[2-(N-(3-maleimidepropionyl) amino) ethoxy] ethoxy}acetyl) Lys-Leu-Ile-His-Glu-Leu-Ile-Glu-Glu- Ser-Gln-Asn-Gln-Gln-Glu-Lys-Asn-Glu-Gln-Glu-Leu-Leucinamide

-

Molecular Formula: C₂₀₄H₃₀₆N₅₄O₇₂

-

Molecular Weight: 4666.93 g/mol

In vitro studies have demonstrated that this compound possesses broad-spectrum activity against various HIV-1 subtypes and recombinant forms.[1][15]

| HIV-1 Subtype/Group | Mean IC₅₀ (nM) | Reference Enfuvirtide (T-20) Mean IC₅₀ (nM) |

| Subtype A | 6.3 | 14.47 |

| Subtype B | 27.41 | 214.04 |

| Subtype C | 2.92 | 55.18 |

| CRF01_AE | 6.93 | 68.11 |

| CRF07_BC | 5.21 | 47.2 |

| Subtype B' (China) | 9.46 | 19.49 |

| Table 1: In Vitro Antiviral Activity of this compound Against Diverse HIV-1 Subtypes. Data sourced from pseudovirus entry assays.[15] |

Furthermore, this compound retains potent activity against HIV-1 variants that have developed resistance to the first-generation fusion inhibitor, Enfuvirtide.[5][15]

Clinical Data: The TALENT Study

The pivotal Phase 3 TALENT (TMC114-C229) study was a randomized, controlled, open-label, non-inferiority trial that evaluated the efficacy and safety of this compound in treatment-experienced HIV-1 patients.[1][16] Patients who had failed first-line antiretroviral therapy (ART) were randomized to receive either once-weekly intravenous this compound plus lopinavir/ritonavir (ABT group) or a World Health Organization-recommended second-line regimen of two nucleoside reverse transcriptase inhibitors (NRTIs) plus lopinavir/ritonavir (NRTI group).[16]

Efficacy

The primary endpoint was the proportion of patients achieving an HIV-1 RNA level below 50 copies/mL at 48 weeks.[16] The study met its non-inferiority endpoint.[1][16]

| Efficacy Endpoint (Week 48) | ABT Group (n=46) | NRTI Group (n=50) | Difference (95% CI) |

| HIV-1 RNA <50 copies/mL | 80.4% (37/46) | 66.0% (33/50) | 14.4% (-3.0 to 31.9) |

| Median CD4+ T-cell Count Change from Baseline (cells/μL) | +120.5 | +150.3 | - |

| Table 2: Primary Efficacy Outcomes from the TALENT Study (Interim Analysis).[1] |

Safety and Tolerability

This compound was generally well-tolerated.[1] The frequency of Grade 3-4 adverse events was similar between the two groups.[16] Notably, no injection site reactions were reported in the this compound arm of the TALENT study, a common issue with Enfuvirtide.[6]

| Adverse Event Category | ABT Group (n=93) | NRTI Group (n=99) |

| Grade 3-4 Adverse Events | 14.0% (13) | 11.1% (11) |

| Serious Adverse Events | 6.5% (6) | 3.0% (3) |

| Most Common AEs | Diarrhea, Upper respiratory tract infections, Hypertriglyceridemia | Diarrhea, Upper respiratory tract infections, Hypertriglyceridemia |

| Table 3: Summary of Safety Profile from the TALENT Study.[1] |

Pharmacokinetics and Drug Interactions

The conjugation of this compound to serum albumin results in a significantly extended plasma half-life compared to other peptide-based inhibitors.

| Pharmacokinetic Parameter | Value (at 320 mg steady state dose) |

| Plasma Half-life (T½) | 10-13 days[6] |

| Cmax (Peak Concentration) | 57.0 ± 7.9 mg/L[5] |

| Ctrough (Trough Concentration) | 6.9 mg/L[5] |

| AUC₀₋∞ (Area Under the Curve) | 4946.3 ± 407.1 mg·h/L[5] |

| Protein Binding | >96% (to serum albumin)[8] |

| Metabolism | Catabolism to constituent amino acids[8] |

| Table 4: Key Pharmacokinetic Parameters of this compound.[5][6][8] |

This compound does not undergo metabolism by cytochrome P450 (CYP) enzymes and does not show significant inhibition of major CYP isoforms in vitro.[5][6] Co-administration with lopinavir/ritonavir has a negligible impact on this compound exposure but can decrease the plasma exposure of lopinavir/ritonavir.[6] However, this interaction is not considered clinically significant to warrant a dose adjustment.[5]

Resistance Profile

In vitro resistance selection studies have identified mutations in the gp41 gene that can reduce susceptibility to this compound, including Q40K, N126K, and K114I.[5] However, in the Phase 3 TALENT study, no gp41 resistance-associated mutations were detected among the 11 this compound-treated participants who experienced virological failure at week 48.[6] This suggests a potentially higher genetic barrier to resistance in a clinical setting compared to Enfuvirtide.[6] this compound has also demonstrated in vitro activity against certain HIV-1 variants that are resistant to Enfuvirtide.[6]

Experimental Protocols

The evaluation of HIV fusion inhibitors like this compound relies on a series of specialized in vitro assays.

Inhibition of 6-Helix Bundle (6-HB) Formation Assay

This biophysical assay measures the ability of an inhibitor to prevent the interaction between the NHR and CHR domains of gp41.

-

Principle: The formation of the α-helical 6-HB structure is monitored using circular dichroism (CD) spectroscopy. A synthetic NHR peptide (e.g., N36) and a CHR peptide (e.g., C34) are mixed; their interaction forms a stable α-helical structure, which produces a characteristic CD spectrum with minima at ~208 and ~222 nm. The inhibitor's ability to disrupt this interaction is measured by a reduction in the CD signal.

-

Methodology:

-

Peptide Preparation: Synthesize and purify NHR (e.g., N36) and CHR (e.g., C34) peptides corresponding to the gp41 ectodomain.[15] Reconstitute peptides in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Inhibitor Preparation: Prepare serial dilutions of this compound.

-

Reaction Mixture: Mix the N36 and C34 peptides (e.g., at 10 µM each) in the presence of varying concentrations of this compound or a control peptide (like Enfuvirtide). Incubate the mixture to allow for binding equilibrium.

-

CD Spectroscopy: Acquire CD spectra for each mixture from approximately 190 to 260 nm using a CD spectropolarimeter.

-

Data Analysis: Measure the mean residue ellipticity at 222 nm. The percentage of inhibition is calculated relative to the signal of N36 and C34 alone (0% inhibition) and the signal of buffer (100% inhibition). Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of 6-HB formation.[15]

-

HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay quantifies the inhibition of fusion between cells expressing the HIV-1 Env protein and target cells expressing CD4 and coreceptors.

-

Principle: Effector cells (e.g., HEK293T) are co-transfected with plasmids expressing HIV-1 Env and a reporter gene component (e.g., viral Tat protein). These are then co-cultured with target cells (e.g., TZM-bl) that express CD4, CCR5/CXCR4, and contain an LTR-driven reporter gene like luciferase.[17] When fusion occurs, the Tat protein from the effector cell enters the target cell and activates the transcription of the luciferase gene. The amount of light produced is proportional to the extent of cell fusion.

-

Methodology:

-

Cell Culture: Maintain HEK293T (effector) and TZM-bl (target) cell lines in appropriate media (e.g., DMEM with 10% FBS).[18]

-

Transfection: Transfect HEK293T cells with plasmids encoding the desired HIV-1 Env glycoprotein and HIV-1 Tat.

-

Assay Setup: Seed TZM-bl cells in a 96-well plate. On the following day, add the transfected HEK293T cells to the TZM-bl cells in the presence of serial dilutions of this compound.

-

Incubation: Co-culture the cells for a defined period (e.g., 6-24 hours) at 37°C to allow for cell-cell fusion.[17][19]

-

Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate (e.g., Britelite).[3] Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to controls (cells with no inhibitor). Determine the IC₅₀ value.[17]

-

Pseudovirus Neutralization (Viral Entry) Assay

This is the standard method for determining the antiviral potency of entry inhibitors in a single round of infection.

-

Principle: Replication-incompetent pseudoviruses are generated, which carry the HIV-1 Env protein on their surface and contain a reporter gene (e.g., firefly luciferase) in their genome.[18] These viruses can infect target cells (e.g., TZM-bl) in a single round, leading to the expression of the reporter gene. The inhibitory activity of this compound is measured as a reduction in reporter gene expression.[3]

-

Methodology:

-

Pseudovirus Production: Co-transfect 293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid containing a luciferase reporter gene (e.g., pSG3ΔEnv).[20] Harvest the virus-containing supernatant after 48-72 hours.

-

Virus Titration: Determine the 50% tissue culture infectious dose (TCID₅₀) of the virus stock on TZM-bl cells to ensure a consistent viral input for the neutralization assay.

-

Neutralization Assay: a. In a 96-well plate, incubate serial dilutions of this compound with a fixed amount of pseudovirus (e.g., 100 TCID₅₀) for 1 hour at 37°C.[20] b. Add TZM-bl cells (e.g., 10,000 cells/well) containing DEAE-dextran to enhance infectivity.[2][3] c. Incubate for 48 hours at 37°C.[3]

-

Data Acquisition: Lyse the cells and measure luciferase activity using a luminometer.[3]

-

Analysis: The 50% inhibitory concentration (IC₅₀) is calculated as the reciprocal of the drug concentration required to reduce luciferase expression by 50% compared to virus control wells.[21]

-

In Vitro Resistance Selection

This protocol is used to generate and characterize drug-resistant viral variants.

-

Principle: HIV-1 is serially passaged in a permissive cell line (e.g., MT-4 or C8166 cells) in the presence of sub-optimal, but escalating, concentrations of the inhibitor.[4][22][23] This selective pressure forces the evolution of viral variants with mutations that confer reduced susceptibility to the drug.

-

Methodology:

-

Initial Culture: Infect a susceptible cell line (e.g., MT-4 cells) with a wild-type HIV-1 strain (e.g., NL4-3) at a starting concentration of the inhibitor that is approximately the IC₉₀.[4]

-

Serial Passage: Monitor the culture for signs of viral replication (e.g., cytopathic effect or p24 antigen levels). When replication is detected, harvest the cell-free supernatant.

-

Dose Escalation: Use the harvested virus to infect fresh cells in the presence of a 1.5- to 2-fold higher concentration of this compound.[22]

-

Iteration: Repeat this process for multiple passages, gradually increasing the drug concentration.

-

Characterization of Resistant Virus: a. Genotypic Analysis: Once high-level resistance is achieved, extract viral RNA from the supernatant, reverse transcribe to cDNA, and PCR-amplify and sequence the env gene (specifically the gp41 region) to identify mutations.[4] b. Phenotypic Analysis: Clone the identified mutations into a wild-type Env expression vector using site-directed mutagenesis.[20] Produce pseudoviruses carrying the mutant Env proteins and determine their IC₅₀ values in the neutralization assay to confirm their reduced susceptibility to this compound.

-

Conclusion

This compound represents a significant advancement in the class of HIV-1 fusion inhibitors. By leveraging a unique chemical modification to achieve a long plasma half-life, it addresses the primary limitation of its predecessor, Enfuvirtide, allowing for a more convenient once-weekly dosing regimen.[12] Clinical data from the TALENT study have established its non-inferior efficacy and favorable safety profile in treatment-experienced patients.[1][16] Its potent, broad-spectrum activity and potentially high barrier to resistance make it a valuable component of antiretroviral therapy, particularly for patients with limited treatment options. The detailed methodologies provided herein offer a framework for the continued research and development of next-generation, long-acting antiretroviral agents.

References

- 1. Efficacy and safety of the long-acting fusion inhibitor this compound in antiretroviral-experienced adults with human immunodeficiency virus-1: interim analysis of the randomized, controlled, phase 3, non-inferiority TALENT study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hiv.lanl.gov [hiv.lanl.gov]

- 3. hiv.lanl.gov [hiv.lanl.gov]

- 4. In Vitro Selection and Characterization of HIV-1 Variants with Increased Resistance to Sifuvirtide, a Novel HIV-1 Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]

- 6. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]

- 7. The Six-Helix Bundle of Human Immunodeficiency Virus Env Controls Pore Formation and Enlargement and Is Initiated at Residues Proximal to the Hairpin Turn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 9. researchgate.net [researchgate.net]

- 10. Evidence That the Transition of HIV-1 Gp41 into a Six-Helix Bundle, Not the Bundle Configuration, Induces Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The membrane proximal external region of the HIV-1 envelope glycoprotein gp41 contributes to the stabilization of the six-helix bundle formed with a matching N' peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Biophysical Property and Broad Anti-HIV Activity of this compound, a 3-Maleimimidopropionic Acid-Modified Peptide Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy and safety of the long-acting fusion inhibitor this compound in antiretroviral-experienced adults with human immunodeficiency virus-1: interim analysis of the randomized, controlled, phase 3, non-inferiority TALENT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. A Protocol for Studying HIV-1 Envelope Glycoprotein Function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. hiv.lanl.gov [hiv.lanl.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Binding of Albuvirtide to the HIV-1 gp41 HR1 Domain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albuvirtide is a second-generation long-acting HIV-1 fusion inhibitor that effectively suppresses viral entry into host cells. Its mechanism of action is centered on the high-affinity binding to the N-terminal heptad repeat (HR1) domain of the viral transmembrane glycoprotein (B1211001) gp41. This interaction is critical as it physically obstructs the conformational changes in gp41 necessary for the fusion of the viral and cellular membranes, specifically the formation of the six-helix bundle (6-HB). This technical guide provides a comprehensive overview of the binding characteristics of this compound, including quantitative data on its antiviral activity and binding affinity, detailed experimental protocols for relevant assays, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction: The HIV-1 Fusion Process and the Role of gp41

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells.[1] This initial binding triggers a conformational change in gp120, enabling it to interact with a coreceptor, either CCR5 or CXCR4.[1] This coreceptor binding is the final trigger for a dramatic conformational rearrangement of the transmembrane glycoprotein gp41.

The gp41 protein contains two key domains: the N-terminal heptad repeat (HR1) and the C-terminal heptad repeat (HR2). Upon activation, the HR1 domains of three gp41 molecules associate to form a trimeric coiled-coil. The HR2 domains then fold back to pack into the grooves of the HR1 trimer, forming a highly stable six-helix bundle (6-HB).[1] This process draws the viral and cellular membranes into close proximity, facilitating their fusion and the subsequent entry of the viral capsid into the host cell's cytoplasm.[1]

This compound: A Long-Acting Fusion Inhibitor

This compound is a synthetic peptide-based drug designed to mimic the HR2 domain of gp41.[2][3] By binding to the HR1 domain in a dominant-negative manner, this compound competitively inhibits the formation of the 6-HB, thereby halting the fusion process.[2][3] A key feature of this compound is its conjugation to human serum albumin, which significantly extends its plasma half-life to approximately 11-12 days, allowing for once-weekly intravenous administration.[4]

Quantitative Data on this compound's Antiviral Activity and Binding

The efficacy of this compound is quantified by its potent antiviral activity against a broad range of HIV-1 subtypes and its high binding affinity for the gp41 HR1 domain.

Table 1: In Vitro Antiviral Activity of this compound against Diverse HIV-1 Subtypes

| HIV-1 Subtype/Recombinant | Mean IC50 (nM) |

| Subtype A | 6.3 |

| Subtype B | 27.41 |

| Subtype C | 2.92 |

| Subtype B' | 9.5 |

| CRF01_AE | 6.9 |

| CRF07_BC | 5.2 |

| 8 HIV-1 Subtypes (A, B, C, G, and EA recombinants) | 0.5 - 4.8 |

Data sourced from Frontier Biotechnologies Inc. product information, based on assays in human peripheral blood mononuclear cells (PBMCs).[5]

Table 2: Comparative Antiviral Activity of this compound and T20 against T20-Resistant HIV-1 Variants

| gp41 Mutation | This compound IC50 (nM) | T20 IC50 (nM) | Fold Change in IC50 (this compound) | Fold Change in IC50 (T20) |

| Wild-type (NL4-3) | 2.19 | 49.50 | 1.0 | 1.0 |

| D36G | 2.25 | 5.95 | 1.0 | 0.1 |

| V38A | 10.37 | > 750 | 4.7 | > 15.2 |

| V38M | 11.26 | > 750 | 5.1 | > 15.2 |

| V38A/N42T | 15.31 | > 750 | 7.0 | > 15.2 |

Data from a study using HIV-1NL4-3 Env-based pseudoviruses.[6] This table highlights this compound's efficacy against strains with mutations that confer high-level resistance to the first-generation fusion inhibitor, T20 (Enfuvirtide).

Table 3: Thermodynamic Binding Parameters of this compound to gp41 HR1 Mimetic Peptide (N36) via Isothermal Titration Calorimetry (ITC)

| Peptide | Dissociation Constant (Kd) (µM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol/deg) |

| This compound (ABT) | 0.049 ± 0.006 | 0.98 ± 0.01 | -15.6 ± 0.1 | -18.7 |

| C34 | 0.051 ± 0.005 | 1.01 ± 0.01 | -15.9 ± 0.1 | -19.8 |

| T20 | Not efficiently determined | - | - | - |

Data from Chong et al. (2012). Biophysical Property and Broad Anti-HIV Activity of this compound... The low Kd value for this compound indicates a very high binding affinity to the HR1 domain. T20 did not show efficient interaction with the N36 peptide in this assay.

Visualizing the Mechanism and Experimental Workflows

Diagram 1: HIV-1 Fusion and Inhibition by this compound

Caption: Mechanism of HIV-1 entry and the inhibitory action of this compound.

Diagram 2: Experimental Workflow for Isothermal Titration Calorimetry (ITC)

Caption: Workflow for analyzing this compound binding to gp41 HR1 using ITC.

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC)

This protocol is adapted from the methodology used to determine the binding thermodynamics of this compound to the gp41 HR1 mimetic peptide, N36.

Objective: To quantitatively measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the this compound-HR1 interaction.

Materials:

-

Isothermal Titration Calorimeter (e.g., MicroCal ITC200)

-

Purified this compound

-

Synthetic N36 peptide (representing the gp41 HR1 domain)

-

Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Degasser

Procedure:

-

Sample Preparation:

-

Dialyze both this compound and the N36 peptide extensively against the same batch of degassed ITC buffer to minimize buffer mismatch effects.

-

Accurately determine the concentration of both peptide solutions using a reliable method (e.g., UV-Vis spectroscopy at 280 nm or amino acid analysis).

-

Prepare the final solutions for the experiment. A typical setup involves:

-

Syringe: 2 mM this compound

-

Sample Cell: 200 µM N36 peptide

-

-

-

Instrument Setup:

-

Set the experimental temperature to 25°C.

-

Set the stirring speed to 500 rpm.

-

Equilibrate the instrument until a stable baseline is achieved.

-

-

Titration:

-

Perform an initial small injection (e.g., 0.4 µL) to displace any air in the syringe needle, and discard this data point during analysis.

-

Program a series of subsequent injections (e.g., 20-30 injections of 2 µL each).

-

Set the spacing between injections (e.g., 240 seconds) to allow the signal to return to the baseline before the next injection.

-

-

Data Analysis:

-

The raw data (heat flow vs. time) is recorded.

-

Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to N36.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software (e.g., MicroCal Origin). This fitting will yield the values for Kd, n, and ΔH. The binding entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

-

Surface Plasmon Resonance (SPR) - Generalized Protocol

While specific SPR data for this compound is not publicly available, this generalized protocol outlines how such an experiment would be conducted to determine the binding kinetics (association rate constant, ka; dissociation rate constant, kd) of this compound to the gp41 HR1 domain.

Objective: To measure the real-time binding kinetics of this compound to the immobilized gp41 HR1 domain.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (NHS, EDC, ethanolamine)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Purified N36 peptide (ligand)

-

Purified this compound (analyte) in a dilution series

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a freshly prepared mixture of NHS and EDC.

-

Inject the N36 peptide solution over the activated surface to allow for covalent coupling via primary amines.

-

Deactivate any remaining active esters on the surface by injecting ethanolamine.

-

A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the N36 peptide.

-

-

Binding Analysis:

-

Prepare a series of concentrations of this compound in running buffer (e.g., ranging from low nM to µM).

-

Inject the different concentrations of this compound over both the ligand-immobilized and reference flow cells at a constant flow rate. This is the association phase .

-

After the injection, allow the running buffer to flow over the chip to monitor the dissociation of the this compound from the N36 peptide. This is the dissociation phase .

-

Between each this compound concentration, inject a regeneration solution (e.g., a low pH buffer like 10 mM glycine-HCl, pH 2.5) to remove all bound analyte and prepare the surface for the next cycle.

-

-

Data Analysis:

-

The sensorgrams (response units vs. time) are recorded in real-time.

-

The data from the reference flow cell is subtracted from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.

-

The resulting sensorgrams are globally fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

-

This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Conclusion

This compound demonstrates potent and broad anti-HIV-1 activity, which is underpinned by its high-affinity binding to the gp41 HR1 domain. As shown through ITC data, this interaction is thermodynamically favorable and effectively competes with the natural HR1-HR2 interaction required for viral fusion. Its efficacy against T20-resistant strains underscores its clinical potential. The detailed protocols provided herein serve as a guide for researchers aiming to replicate or further investigate the binding characteristics of this compound and other gp41-targeting fusion inhibitors. Future studies employing techniques such as SPR would provide valuable kinetic insights into the binding mechanism of this important antiretroviral agent.

References

- 1. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 2. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring T Cell-to-T Cell HIV-1 Transfer, Viral Fusion, and Infection Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of pharmacokinetics and safety of this compound in healthy subjects after intravenous drip and bolus injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]

- 6. Biophysical Property and Broad Anti-HIV Activity of this compound, a 3-Maleimimidopropionic Acid-Modified Peptide Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Albuvirtide and its Interaction with Serum Albumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albuvirtide is a long-acting synthetic peptide inhibitor of human immunodeficiency virus type 1 (HIV-1) fusion. Its novel mechanism of action, targeting the viral envelope glycoprotein (B1211001) gp41, combined with a unique drug delivery strategy involving irreversible conjugation to serum albumin, has positioned it as a significant advancement in antiretroviral therapy. This technical guide provides an in-depth overview of this compound, with a particular focus on its interaction with serum albumin. It includes a summary of quantitative data, detailed experimental protocols for key preclinical and clinical assessments, and visualizations of critical pathways and workflows to support further research and development in the field.

Introduction

The management of HIV-1 infection has been revolutionized by antiretroviral therapy (ART). However, challenges such as pill burden, adherence, and the emergence of drug-resistant strains necessitate the development of novel therapeutic agents with improved pharmacokinetic profiles. This compound (ABT) is a second-generation HIV-1 fusion inhibitor that addresses some of these challenges.[1][2] It is a 36-amino acid synthetic peptide derived from the C-terminal heptad repeat (CHR) of HIV-1 gp41.[1] A key innovation in the design of this compound is the incorporation of a 3-maleimimidopropionic acid (MPA) group, which allows for rapid and irreversible covalent conjugation to the free thiol group of cysteine-34 on serum albumin.[1][3] This conjugation significantly extends the plasma half-life of the drug, allowing for once-weekly intravenous administration.[1][4]

Mechanism of Action

This compound's primary antiviral activity lies in its ability to inhibit the fusion of the HIV-1 viral envelope with the host cell membrane.[1][5] This process is mediated by the viral glycoprotein gp41.

HIV-1 Fusion Process

The entry of HIV-1 into a host cell is a multi-step process:

-

Binding: The viral surface glycoprotein gp120 binds to the CD4 receptor on the surface of a target T-cell.

-

Co-receptor Binding: This initial binding event triggers a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4.

-

gp41 Activation: Co-receptor binding induces a dramatic conformational change in the transmembrane glycoprotein gp41. The N-terminal heptad repeat (HR1) and C-terminal heptad repeat (HR2) domains of gp41 are exposed.

-

Six-Helix Bundle Formation: HR1 and HR2 domains associate to form a thermostable six-helix bundle (6-HB). This structure brings the viral and cellular membranes into close proximity, facilitating membrane fusion and the release of the viral capsid into the host cell cytoplasm.

Inhibition by this compound

This compound is designed to mimic the HR2 domain of gp41. It competitively binds to the HR1 domain, preventing the formation of the critical 6-HB.[1][2] By blocking this final step in the fusion cascade, this compound effectively prevents the virus from entering and infecting host cells.[1][5]

Interaction with Serum Albumin

The long-acting nature of this compound is a direct result of its covalent conjugation with endogenous serum albumin.

Chemical Conjugation

This compound is modified with a 3-maleimimidopropionic acid (MPA) group.[1] The maleimide (B117702) moiety of MPA reacts with the free thiol group of the cysteine-34 residue of serum albumin, forming a stable, irreversible thioether bond.[3] This conjugation occurs rapidly in vivo following intravenous administration.[2]

Pharmacokinetic Implications

Serum albumin is the most abundant protein in human plasma and has a long half-life of approximately 19 days.[6] By attaching to this long-lived protein, this compound's pharmacokinetic profile is dramatically altered:

-

Extended Half-Life: The plasma half-life of this compound is extended to approximately 10 to 13 days in humans, a significant increase compared to the first-generation fusion inhibitor enfuvirtide, which has a half-life of about 3.8 hours and requires twice-daily injections.[1][7]

-

Reduced Clearance: The large size of the this compound-albumin conjugate prevents its rapid clearance by the kidneys.

-

Sustained Therapeutic Concentrations: The long half-life allows for sustained therapeutic concentrations of the drug with once-weekly dosing, improving patient convenience and potentially adherence.[8]

Quantitative Data

Antiviral Activity

This compound has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes, including those resistant to other classes of antiretroviral drugs.[2][4]

| HIV-1 Isolate/Subtype | IC50 (nM) | Reference |

| Subtype A (mean) | 6.3 | [2] |

| Subtype B (mean) | 27.41 | [2] |

| Subtype C (mean) | 2.92 | [2] |

| CRF07_BC (mean) | 6.9 | [4] |

| CRF01_AE (mean) | 5.2 | [4] |

| B' (mean) | 9.5 | [4] |

| T20-Resistant Strains | Sensitive | [4] |

Table 1: In Vitro Antiviral Activity of this compound against various HIV-1 strains.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in preclinical animal models and in human clinical trials.

| Parameter | Rats | Monkeys | Humans (HIV-infected) | Reference |

| Half-life (t½) | 25.8 h | 102.4 h | 10-13 days | [1][2] |

| Cmax (320 mg, steady state) | N/A | N/A | 57.0 ± 7.9 mg/L | [4] |

| AUC0-∞ (320 mg, single dose) | N/A | N/A | 3012.6 ± 373.0 mg•h/L | [4] |

| AUC0-∞ (320 mg, steady state) | N/A | N/A | 4946.3 ± 407.1 mg•h/L | [4] |

| Ctrough (320 mg, steady state) | N/A | N/A | 6.9 mg/L | [4] |

| Protein Binding | >96% | >96% | >96% | [9] |

Table 2: Comparative Pharmacokinetic Parameters of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Biophysical Characterization of gp41 Interaction

-

Objective: To determine the secondary structure of this compound and its interaction with the HR1 domain of gp41.

-

Methodology:

-

Peptides (this compound, N36 representing HR1, and C34 as a control) are synthesized and purified.

-

CD spectra are recorded on a Jasco J-815 spectropolarimeter.

-

Measurements are taken at 25°C in phosphate-buffered saline (PBS) at pH 7.4.

-

Spectra are recorded from 190 to 260 nm with a bandwidth of 1.0 nm and a scanning speed of 50 nm/min.

-

For interaction studies, this compound and N36 are mixed in equimolar concentrations.

-

The resulting spectra are analyzed for changes in molar ellipticity, indicative of conformational changes, particularly the formation of α-helical structures.[2]

-

-

Objective: To determine the binding affinity and thermodynamic parameters of the interaction between this compound and the HR1 domain of gp41.

-

Methodology:

-

Experiments are performed using a MicroCal VP-ITC calorimeter.

-

N36 peptide solution (10-20 µM) is placed in the sample cell.

-

This compound solution (100-200 µM) is loaded into the injection syringe.

-

Both solutions are prepared in the same buffer (e.g., PBS, pH 7.4) and degassed prior to the experiment.

-

A series of injections (e.g., 25 injections of 5 µL) of the this compound solution into the N36 solution are performed at a constant temperature (e.g., 25°C).

-

The heat change associated with each injection is measured.

-

The resulting data are fitted to a one-site binding model to determine the association constant (Ka), dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[10]

-

In Vitro Antiviral Activity Assays

-

Objective: To determine the concentration of this compound required to inhibit 50% of viral entry (IC50).

-

Methodology:

-

Pseudovirus Production: HEK293T cells are co-transfected with an Env-deficient HIV-1 backbone plasmid carrying a luciferase reporter gene and a plasmid expressing a specific HIV-1 envelope glycoprotein.

-

Cell Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates.

-

Inhibition Assay:

-

Serial dilutions of this compound are prepared.

-

Pseudovirus is incubated with the different concentrations of this compound for 1 hour at 37°C.

-

The virus-drug mixture is then added to the TZM-bl cells.

-

-

Readout: After 48 hours of incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The percentage of inhibition is calculated relative to control wells without the drug, and the IC50 value is determined by non-linear regression analysis.[11]

-

In Vitro Resistance Selection

-

Objective: To assess the genetic barrier to resistance for this compound.

-

Methodology:

-

HIV-1 is cultured in the presence of sub-optimal concentrations of this compound.

-

The virus is passaged sequentially in fresh cells with gradually increasing concentrations of the drug.

-

Viral replication is monitored by measuring p24 antigen levels in the culture supernatant.

-

When viral breakthrough is observed at a higher drug concentration, the viral RNA is extracted, and the env gene is sequenced to identify mutations that confer resistance.

-

The identified mutations are then introduced into a wild-type virus backbone by site-directed mutagenesis to confirm their role in resistance.[12]

-

Pharmacokinetic Studies in Animal Models

-

Objective: To determine the pharmacokinetic profile of this compound in preclinical species.

-

Methodology:

-

Animal Dosing: Sprague-Dawley rats and rhesus monkeys are administered a single intravenous dose of this compound.

-

Blood Sampling: Blood samples are collected at various time points post-dosing.

-

Plasma Concentration Analysis: Plasma concentrations of this compound are determined using a validated enzyme-linked immunosorbent assay (ELISA).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).[3]

-

Visualizations

HIV-1 Fusion and Inhibition by this compound

Caption: Mechanism of HIV-1 entry and inhibition by this compound.

This compound-Serum Albumin Conjugation Workflow

Caption: In vivo conjugation of this compound with serum albumin.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Conclusion

This compound represents a significant therapeutic advance in the management of HIV-1 infection. Its potent and broad-spectrum antiviral activity, coupled with its innovative long-acting formulation achieved through irreversible conjugation to serum albumin, offers a valuable treatment option, particularly for treatment-experienced patients and those with challenges related to adherence to daily oral regimens. The detailed technical information provided in this guide serves as a comprehensive resource for researchers and drug development professionals, facilitating a deeper understanding of this compound's mechanism of action and its interaction with serum albumin, and supporting the continued development of next-generation long-acting antiretrovirals.

References

- 1. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 2. Biophysical Property and Broad Anti-HIV Activity of this compound, a 3-Maleimimidopropionic Acid-Modified Peptide Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Albumin-Conjugated Peptide Exhibits Potent Anti-HIV Activity and Long In Vivo Half-Life - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]

- 5. mednexus.org [mednexus.org]

- 6. Salvage therapy with an this compound-based antiretroviral regimen for multi-drug resistant HIV and drug-resistant HBV with renal impairment: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New gp41 Fusion Inhibitor Has Long Half-Life, Anti-HIV Activity in HIV+ Naïve [natap.org]

- 8. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]

- 9. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

In Vitro Antiviral Efficacy of Albuvirtide Against Diverse HIV-1 Subtypes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro antiviral activity of Albuvirtide, a long-acting HIV-1 fusion inhibitor. This compound targets the gp41 transmembrane glycoprotein (B1211001), a critical component of the viral entry machinery, effectively blocking the fusion of the viral and host cell membranes. This document summarizes key quantitative data on its efficacy against a range of HIV-1 subtypes, details the experimental methodologies used for its evaluation, and provides visual representations of its mechanism of action and the experimental workflow.

Quantitative Antiviral Activity of this compound

This compound has demonstrated potent and broad-spectrum in vitro activity against a variety of HIV-1 subtypes, including those prevalent globally and in specific regions like China.[1][2][3] Its efficacy extends to viral strains that have developed resistance to earlier fusion inhibitors, such as enfuvirtide (B549319) (T20).[1][2] The following tables summarize the 50% inhibitory concentrations (IC50) of this compound against different HIV-1 subtypes and recombinant forms, as determined through various in vitro assay systems.

Table 1: this compound IC50 Values Against a Panel of HIV-1 Subtypes in Human Peripheral Blood Mononuclear Cells (PBMCs)

| HIV-1 Subtype/Recombinant Form | IC50 Range (nM) | Reference |

| Subtype A | 0.5 - 4.8 | [4][5] |

| Subtype B | 0.5 - 4.8 | [4][5] |

| Subtype C | 0.5 - 4.8 | [4][5] |

| Subtype G | 0.5 - 4.8 | [4] |

| EA Recombinants | 0.5 - 4.8 | [4] |

Table 2: Mean this compound IC50 Values Determined by HIV-1 Pseudovirus Assay

| HIV-1 Subtype | Mean IC50 (nM) | Reference |

| Subtype A | 6.3 | [1][2] |

| Subtype B | 27.41 | [1][2] |

| Subtype C | 2.92 | [1][2] |

Table 3: Mean this compound IC50 Values Against Prevalent HIV-1 Strains in China

| HIV-1 Recombinant Form | Mean IC50 (nM) | Reference |

| CRF07_BC | 5.2 | [4] |

| CRF01_AE | 6.9 | [4] |